1-fluorocyclohexane-1-carboxylic Acid
CAS No.: 117169-31-0
Cat. No.: VC20866853
Molecular Formula: C7H11FO2
Molecular Weight: 146.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117169-31-0 |
---|---|
Molecular Formula | C7H11FO2 |
Molecular Weight | 146.16 g/mol |
IUPAC Name | 1-fluorocyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C7H11FO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H,9,10) |
Standard InChI Key | KPHYQWGKSTZREA-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(C(=O)O)F |
Canonical SMILES | C1CCC(CC1)(C(=O)O)F |
Introduction
Chemical Identity and Structure
1-Fluorocyclohexane-1-carboxylic acid is characterized by a cyclohexyl group with a fluorine atom replacing one hydrogen atom at the first carbon position and containing a carboxylic acid functional group. The fluorine atom and carboxylic acid group are both attached to the same carbon atom (position 1) of the cyclohexane ring, creating a quaternary carbon center.
Property | Value |
---|---|
CAS Number | 117169-31-0 |
Molecular Formula | C7H11FO2 |
Molecular Weight | 146.16 g/mol |
IUPAC Name | 1-fluorocyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C7H11FO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H,9,10) |
Standard InChIKey | KPHYQWGKSTZREA-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(C(=O)O)F |
European Community (EC) Number | 817-759-6 |
The structural uniqueness of this compound lies in its gem-substitution pattern, where both the fluorine atom and carboxylic acid group are attached to the same carbon atom of the cyclohexane ring . This arrangement results in distinct chemical properties and reactivity patterns that differentiate it from other cyclohexane derivatives.
Physical and Chemical Properties
The physical and chemical properties of 1-fluorocyclohexane-1-carboxylic acid reflect its molecular structure and functional groups. These properties play a crucial role in determining its behavior in various chemical reactions and applications.
Synthesis Methods
Several synthetic approaches are employed for the preparation of 1-fluorocyclohexane-1-carboxylic acid, with the choice of method often depending on the scale of production and the available starting materials.
Direct Fluorination of Cyclohexane Carboxylic Acid
One common approach involves the direct fluorination of cyclohexane-1-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or selectfluor in appropriate solvents. This method typically requires careful control of reaction conditions to avoid over-fluorination and to ensure regioselectivity.
Carboxylation of Fluorocyclohexane
Another synthetic route involves the carboxylation of 1-fluorocyclohexane, using lithium enolates or Grignard reagents followed by carboxylation with carbon dioxide. This method requires the preparation of the appropriate fluorinated cyclohexane derivative as a precursor .
Industrial Production Methods
In industrial settings, the production of 1-fluorocyclohexane-1-carboxylic acid may utilize continuous flow reactors to ensure efficient and controlled reaction conditions. Advanced catalysts and optimized reaction parameters are employed to enhance yield and purity. The industrial synthesis typically involves careful purification steps, including crystallization or column chromatography, to ensure high purity of the final product.
Chemical Reactions
1-Fluorocyclohexane-1-carboxylic acid participates in a variety of chemical reactions that are characteristic of both carboxylic acids and organofluorine compounds. Understanding these reactions is essential for its application in organic synthesis and medicinal chemistry.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality undergoes typical reactions including:
-
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters
-
Amidation: Conversion to amides through reaction with amines
-
Reduction: Formation of alcohols using reducing agents like lithium aluminum hydride
-
Salt formation: Reaction with bases to form carboxylate salts
Reactions Involving the Fluorine Atom
The fluorine atom in 1-fluorocyclohexane-1-carboxylic acid can participate in various transformations:
-
Nucleophilic substitution: Although C-F bonds are generally resistant to nucleophilic attack, under specific conditions, the fluorine can be replaced by other nucleophiles
-
Elimination reactions: Under strongly basic conditions, dehydrofluorination can occur
-
Metal-catalyzed cross-coupling: In specific cases, the C-F bond can be activated for cross-coupling reactions
Stereochemical Considerations
Applications in Research and Industry
1-Fluorocyclohexane-1-carboxylic acid has found diverse applications across various scientific and industrial domains, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry Applications
Biological Activity and Pharmacological Properties
Research on 1-fluorocyclohexane-1-carboxylic acid and its derivatives has revealed several interesting biological activities that warrant further investigation.
Antimicrobial Activity
Studies have suggested that certain derivatives and analogs of 1-fluorocyclohexane-1-carboxylic acid may possess antimicrobial properties. The fluorine substituent appears to play a crucial role in enhancing the bioactivity of these compounds, potentially through increased membrane permeability and target binding.
Enzyme Inhibition
The unique structural features of 1-fluorocyclohexane-1-carboxylic acid make it a potential scaffold for the development of enzyme inhibitors. The fluorine atom can form weak hydrogen bonds with enzyme active sites, while the carboxylic acid group can engage in stronger interactions, leading to effective enzyme binding .
Pharmacokinetic Considerations
The presence of the fluorine atom in 1-fluorocyclohexane-1-carboxylic acid can significantly influence the pharmacokinetic properties of compounds containing this moiety. Specifically, it can:
-
Enhance metabolic stability by blocking sites of oxidative metabolism
-
Improve lipophilicity and membrane permeability
-
Influence the binding affinity to target proteins through electronic effects
Comparison with Related Compounds
Understanding how 1-fluorocyclohexane-1-carboxylic acid compares with structurally related compounds provides valuable insights into structure-activity relationships and helps guide the design of new derivatives with enhanced properties.
The positional isomers of fluorocyclohexane carboxylic acids exhibit distinct chemical and biological properties based on the location of the fluorine substituent. The gem-disubstituted pattern in 1-fluorocyclohexane-1-carboxylic acid creates a unique electronic environment that distinguishes it from its isomers .
Hazard Category | Classification | GHS Code |
---|---|---|
Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
These classifications are based on data submitted to the European Chemicals Agency (ECHA) and reflect the compound's potential health hazards .
Current Research and Future Directions
The unique structural features and reactivity of 1-fluorocyclohexane-1-carboxylic acid continue to inspire research across multiple disciplines. Several promising areas of investigation are emerging.
Advancements in Synthetic Methodology
Researchers are developing new and improved methods for the synthesis of 1-fluorocyclohexane-1-carboxylic acid and its derivatives, with a focus on:
-
Green chemistry approaches with reduced environmental impact
-
Enantioselective synthesis of chiral fluorinated cyclohexane derivatives
-
Flow chemistry methods for efficient and scalable production
Medicinal Chemistry Innovations
In pharmaceutical research, 1-fluorocyclohexane-1-carboxylic acid is being explored as a structural element in various drug development programs:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume